2',3'-Dideoxy-6-thio-inosine
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Overview
Description
2’,3’-Dideoxy-6-thio-inosine is a powerful antiviral agent widely employed in the biomedical field. It exhibits commendable efficacy against HIV, hepatitis B, and hepatitis C viral infections. Its mechanism of action involves impeding the replication of the virus via disruption of its genetic material.
Preparation Methods
The synthesis of 2’,3’-Dideoxy-6-thio-inosine involves the transformation of ribonucleosides into 2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) replace hazardous Bu3SnH and AIBN, respectively .
Chemical Reactions Analysis
2’,3’-Dideoxy-6-thio-inosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tris(trimethylsilyl)silane, 1,1’-azobis(cyclohexanecarbonitrile), and bromoethane. The major products formed from these reactions are 2’,3’-dideoxynucleoside derivatives .
Scientific Research Applications
2’,3’-Dideoxy-6-thio-inosine is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent antiviral agent that exhibits efficacy against HIV, hepatitis B, and hepatitis C viral infections. Its mechanism of action involves impeding the replication of the virus by disrupting its genetic material. This compound is a pivotal instrument in antiviral therapeutic interventions and scientific investigations.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-6-thio-inosine involves the inhibition of viral replication by disrupting the genetic material of the virus. This disruption prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains. As a result, the replication of the virus is impeded.
Comparison with Similar Compounds
2’,3’-Dideoxy-6-thio-inosine is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine (AZT), didanosine (ddI), zalcitabine (ddC), and stavudine (d4T). 2’,3’-Dideoxy-6-thio-inosine is unique in its ability to disrupt the genetic material of the virus, making it a potent antiviral agent .
Similar compounds include:
- Zidovudine (AZT)
- Didanosine (ddI)
- Zalcitabine (ddC)
- Stavudine (d4T)
Properties
Molecular Formula |
C10H12N4O2S |
---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(16-6)14-5-13-8-9(14)11-4-12-10(8)17/h4-7,15H,1-3H2,(H,11,12,17) |
InChI Key |
OTMDHMUDOABXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2NC=NC3=S |
Origin of Product |
United States |
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